molecular formula C5H10F3N B8773689 4,4,4-trifluoro-2-methylbutan-1-amine

4,4,4-trifluoro-2-methylbutan-1-amine

Cat. No.: B8773689
M. Wt: 141.13 g/mol
InChI Key: PIOIYGGPVZPPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-methylbutan-1-amine (C₅H₁₀F₃N) is a fluorinated primary amine characterized by a trifluoromethyl group at the terminal carbon and a methyl branch at the second carbon of the butanamine backbone. Its hydrochloride salt (CID 10197739) is commonly used in research, with the free base having a molecular weight of 141.08 g/mol and the hydrochloride form weighing 177.59 g/mol . The SMILES string CC(CC(F)(F)F)CN and InChIKey PIOIYGGPVZPPRE-UHFFFAOYSA-N confirm its branched structure . Fluorinated amines like this compound are valued in medicinal and agrochemical research due to their enhanced metabolic stability and lipophilicity, though specific applications for this compound remain underexplored in the literature .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

4,4,4-trifluoro-2-methylbutan-1-amine

InChI

InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3

InChI Key

PIOIYGGPVZPPRE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a butane backbone. One common method is the reaction of 4,4,4-trifluoro-2-methylbutan-1-ol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4,4,4-trifluoro-2-methylbutan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences References
This compound C₅H₁₀F₃N 141.08 -CF₃ at C4, -CH₃ at C2 Branched structure enhances steric hindrance; higher molecular weight vs. linear analogs.
4,4,4-Trifluorobutan-1-amine C₄H₈F₃N 127.11 -CF₃ at C4, linear chain Lacks methyl branch; lower molecular weight; simpler synthesis.
4,4,4-Trifluorobutan-2-amine C₄H₈F₃N 127.11 -CF₃ at C4, amine at C2 Positional isomerism alters reactivity and solubility.
4,4,4-Trifluoro-2-phenylbutan-1-amine C₁₀H₁₂F₃N 203.21 -CF₃ at C4, phenyl at C2 Aromatic substituent increases lipophilicity and potential π-π interactions.
4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine C₁₂H₁₆F₃N 231.26 -CF₃ at C4, N-methyl and 3-methylphenyl groups Bulky substituents reduce solubility; complex synthesis.
Key Observations:
  • Positional Isomerism : 4,4,4-Trifluorobutan-2-amine (amine at C2) may exhibit distinct hydrogen-bonding capabilities and solubility compared to the C1-amine analog .
  • Aromatic vs. Aliphatic Substituents : Phenyl or methylphenyl groups (e.g., in ) enhance lipophilicity, favoring membrane permeability but complicating aqueous solubility.

Hydrochloride Salts and Solubility

Hydrochloride salts are commonly used to improve stability and handling. For example:

  • 4,4,4-Trifluorobutan-1-amine hydrochloride : Available as a 10 mM solution, suggesting higher aqueous solubility than the branched analog .
  • 4,4,4-Trifluorobutylamine hydrochloride : Discontinued commercial availability (CymitQuimica) may indicate challenges in synthesis or stability .

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